![molecular formula C5H8ClFO2S B1448695 (1-Fluorocyclobutyl)methanesulfonyl chloride CAS No. 1803604-70-7](/img/structure/B1448695.png)
(1-Fluorocyclobutyl)methanesulfonyl chloride
Overview
Description
“(1-Fluorocyclobutyl)methanesulfonyl chloride” is a chemical compound with the molecular formula C5H8ClFO2S and a molecular weight of 186.63 . It is also known by its IUPAC name, (1-fluorocyclobutyl)methanesulfonyl chloride .
Molecular Structure Analysis
The InChI code for “(1-Fluorocyclobutyl)methanesulfonyl chloride” is 1S/C5H8ClFO2S/c6-10(8,9)4-5(7)2-1-3-5/h1-4H2 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“(1-Fluorocyclobutyl)methanesulfonyl chloride” has a molecular weight of 186.63 . The compound’s IUPAC name is (1-fluorocyclobutyl)methanesulfonyl chloride . Its InChI code is 1S/C5H8ClFO2S/c6-10(8,9)4-5(7)2-1-3-5/h1-4H2 .Scientific Research Applications
Chemical Modification of Cellulose
“(1-Fluorocyclobutyl)methanesulfonyl chloride” could potentially be used in the chemical modification of cellulose . The modification of cellulose has been of growing interest due to the abundance and processing challenges of natural cellulose . Esterification is one of the most effective strategies to modify the physicochemical properties of cellulose and append new functionalities .
Sulfation of Polysaccharides
This compound might be involved in the sulfation of polysaccharides . Sulfation is a common modification of polysaccharides that can significantly alter their physical and chemical properties .
Regioselective Chlorination
“(1-Fluorocyclobutyl)methanesulfonyl chloride” could be used in the regioselective chlorination of cellulose esters . This process involves the selective chlorination of specific regions of the cellulose molecule .
Synthesis of Sulfonate Esters
This compound could be used in the synthesis of sulfonate esters . Sulfonate esters are commonly used in pharmaceutical development .
Reagent in Organic Synthesis
“(1-Fluorocyclobutyl)methanesulfonyl chloride” could be used as a reagent in organic synthesis . It could be used to introduce the (1-fluorocyclobutyl)methanesulfonyl group into organic molecules .
Preparation of Fluorinated Compounds
This compound could be used in the preparation of fluorinated compounds . Fluorinated compounds have a wide range of applications in pharmaceuticals, agrochemicals, and materials science .
Safety and Hazards
properties
IUPAC Name |
(1-fluorocyclobutyl)methanesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClFO2S/c6-10(8,9)4-5(7)2-1-3-5/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZWKGMVXFJMNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CS(=O)(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClFO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Fluorocyclobutyl)methanesulfonyl chloride | |
CAS RN |
1803604-70-7 | |
Record name | (1-fluorocyclobutyl)methanesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.